GNE-140 (racemate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE-140 (racemate) is a racemic mixture of two enantiomers, ®-GNE-140 and (S)-GNE-140. It is a potent inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the glycolytic pathway. LDHA is responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid growth and survival .
Mechanism of Action
Target of Action
GNE-140 (racemate) is a potent inhibitor of lactate dehydrogenase A (LDHA) . LDHA is a key glycolytic enzyme, a hallmark of aggressive cancers, and is believed to be the major enzyme responsible for pyruvate-to-lactate conversion .
Mode of Action
GNE-140 (racemate) interacts with LDHA, inhibiting its function . This interaction disrupts the conversion of pyruvate to lactate, a critical step in the glycolytic pathway .
Biochemical Pathways
The primary biochemical pathway affected by GNE-140 (racemate) is the glycolytic pathway . By inhibiting LDHA, GNE-140 (racemate) disrupts the conversion of pyruvate to lactate, a key step in glycolysis . This disruption can lead to a decrease in the production of lactate, a byproduct of glycolysis, which is often elevated in cancer cells .
Pharmacokinetics
The solubility of gne-140 (racemate) in dmso is 20 mg/ml , which may influence its absorption and distribution in the body
Result of Action
The inhibition of LDHA by GNE-140 (racemate) disrupts the glycolytic pathway, reducing the production of lactate . This can potentially slow down the growth of cancer cells, which often rely on glycolysis for energy production .
Biochemical Analysis
Biochemical Properties
GNE-140 (racemate) interacts with the enzyme lactate dehydrogenase A (LDHA) . LDHA is a key glycolytic enzyme that plays a crucial role in the conversion of pyruvate to lactate . By inhibiting LDHA, GNE-140 (racemate) can disrupt this conversion process .
Cellular Effects
In MIA PaCa-2 human pancreatic cells, the inhibition of LDHA by GNE-140 (racemate) rapidly affected global metabolism . Cell death only occurred after 2 days of continuous LDHA inhibition . This suggests that GNE-140 (racemate) can influence cell function by altering metabolic processes .
Molecular Mechanism
The molecular mechanism of action of GNE-140 (racemate) involves the inhibition of LDHA . By binding to LDHA, GNE-140 (racemate) prevents the enzyme from catalyzing the conversion of pyruvate to lactate . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of GNE-140 (racemate) on tumor-cell metabolism, tumor growth, and animal survival were similar in each of the cell lines . An unexpected increase in the aggressiveness was observed in LDH-A KD and GNE-140 treated GL261 intracranial gliomas, but not in CT2A and ALTS1C1 i.c. gliomas .
Metabolic Pathways
GNE-140 (racemate) is involved in the glycolytic pathway . By inhibiting LDHA, it disrupts the conversion of pyruvate to lactate, a key step in the glycolytic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-140 (racemate) involves multiple steps, starting from commercially available starting materialsThe final step involves the resolution of the racemic mixture to obtain the individual enantiomers .
Industrial Production Methods
Industrial production of GNE-140 (racemate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to separate the desired product from impurities .
Chemical Reactions Analysis
Types of Reactions
GNE-140 (racemate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic rings or the piperidine core, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
GNE-140 (racemate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LDHA and its effects on metabolic pathways.
Biology: Employed in cell culture studies to investigate the role of LDHA in cancer cell metabolism and proliferation.
Medicine: Potential therapeutic agent for targeting LDHA in cancer treatment, as it can disrupt the glycolytic pathway and inhibit tumor growth.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
RCGD423: Another LDHA inhibitor with a different chemical structure.
Vunakizumab: An inhibitor targeting a different metabolic enzyme.
Tagraxofusp: A compound with a similar mechanism of action but different molecular targets
Uniqueness of GNE-140 (racemate)
GNE-140 (racemate) is unique due to its potent inhibition of LDHA and its ability to disrupt the glycolytic pathway in cancer cells. Its racemic nature allows for the study of both enantiomers, providing insights into their individual and combined effects on LDHA inhibition and cancer cell metabolism .
Biological Activity
GNE-140, a selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), has garnered attention in cancer research due to its potential therapeutic applications. The compound is particularly noted for its low IC50 values, indicating high potency against these enzymes, which play a critical role in cellular metabolism and cancer cell proliferation.
- Chemical Name : GNE-140 racemate
- IC50 Values :
- LDHA: 3 nM
- LDHB: 5 nM
- Molecular Formula : C₁₈H₁₉ClN₂O₃S
GNE-140 works by inhibiting the activity of LDHA and LDHB, enzymes that convert pyruvate to lactate, facilitating anaerobic respiration in cancer cells. This inhibition disrupts the metabolic pathway that many tumors rely on for growth and survival, particularly under hypoxic conditions.
In Vitro Studies
GNE-140 has been tested across various cancer cell lines to assess its inhibitory effects:
- Cell Line Sensitivity : In a study involving 347 cancer cell lines, GNE-140 inhibited proliferation in 37 lines , demonstrating an overall efficacy rate of approximately 11% .
- Specific Cell Line Efficacy :
- Chondrosarcoma (IDH1 mutation): IC50 = 0.8 μM
- MiaPaca2 pancreatic cancer cells: submicromolar potency
In Vivo Studies
In animal studies, GNE-140 displayed promising pharmacokinetic properties:
- Oral Bioavailability : High bioavailability was observed when administered at doses of 5 mg/kg , with increased exposure at higher doses (50 to 200 mg/kg).
- Clearance Rate : GNE-140 exhibited low clearance in vivo, indicating prolonged action.
Resistance Mechanisms
Research has indicated that some cancer cell lines develop resistance to GNE-140 through upregulation of LDHB. For instance:
- Cells overexpressing LDHB showed resistance to both GNE-140 and another LDH inhibitor, NCGC00420737.
- A targeted sequencing analysis revealed mutations in the LDHA gene that conferred specific resistance profiles.
Study 1: Resistance Profiling
A recent study highlighted two distinct resistance profiles among NCGC00420737-resistant clones:
- Clones with significant resistance to NCGC00420737 (approximately 10-fold) but minor resistance to GNE-140.
- Clones exhibiting pan-LDHi resistance, showing moderate resistance to both compounds.
Study 2: Metabolic Response Analysis
In a comparative analysis of wild-type and LDHA I141T-mutant cells treated with GNE-140 and NCGC00420737:
- Both cell types exhibited increased levels of glycolytic intermediates following treatment with GNE-140.
- The LDHA I141T mutation did not confer resistance to GNE-140, suggesting a compound-specific interaction.
Summary of Findings
The biological activity of GNE-140 as an LDH inhibitor shows significant promise in the context of cancer therapy. Its potent inhibition of LDHA and LDHB, coupled with its favorable pharmacokinetic profile in vivo, positions it as a candidate for further clinical development. However, the emergence of resistance mechanisms underscores the need for combination therapies or novel strategies to enhance its efficacy.
Parameter | Value |
---|---|
IC50 (LDHA) | 3 nM |
IC50 (LDHB) | 5 nM |
Proliferation Inhibition | 11% across tested cell lines |
Oral Dose | Effective at 5 mg/kg |
Properties
IUPAC Name |
3-(2-chlorophenyl)sulfanyl-6-(4-morpholin-4-ylphenyl)-6-thiophen-3-ylpiperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,23H,10-13,15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDDJXYFHWRGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=O)C(C(=O)N3)SC4=CC=CC=C4Cl)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.